REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[O:11]([CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][CH2:23][CH:22]([C:26](OCC)=[O:27])[CH2:21]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1COCC1>[O:11]([CH2:18][CH2:19][N:20]1[CH2:25][CH2:24][CH2:23][CH:22]([CH:26]=[O:27])[CH2:21]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1|
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Name
|
|
Quantity
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13.2 mL
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Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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O(C1=CC=CC=C1)CCN1CC(CCC1)C(=O)OCC
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was quenched with water (5 ml)
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Type
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ADDITION
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Details
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treated with saturated Rochelles salt solution
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Type
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STIRRING
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Details
|
The mixture was stirred at room temperature for 30 minutes
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Duration
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30 min
|
Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
The filtrate was separated
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Type
|
WASH
|
Details
|
the organic layer was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCN1CC(CCC1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |